molecular formula C17H11FN2O3S B11675758 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl 4-fluorobenzoate

4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl 4-fluorobenzoate

Cat. No.: B11675758
M. Wt: 342.3 g/mol
InChI Key: MPNOFDFKLOZHMX-NTEUORMPSA-N
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Description

4-{[(4E)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidine ring, a phenyl group, and a fluorobenzoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4E)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE typically involves multiple steps, including the formation of the imidazolidine ring and the subsequent attachment of the phenyl and fluorobenzoate groups. Common synthetic routes may include:

    Formation of the Imidazolidine Ring: This step often involves the reaction of a thiourea derivative with an aldehyde under acidic or basic conditions to form the imidazolidine ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the imidazolidine ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Fluorobenzoate Moiety: The final step involves the esterification of the phenyl group with 4-fluorobenzoic acid, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[(4E)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the imidazolidine ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential biological activity, this compound may be explored for its therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[(4E)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The imidazolidine ring can interact with the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.

    Modulating Protein-Ligand Interactions: The phenyl and fluorobenzoate groups can enhance the compound’s binding affinity to proteins, altering their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4E)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE stands out due to its unique combination of an imidazolidine ring, phenyl group, and fluorobenzoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H11FN2O3S

Molecular Weight

342.3 g/mol

IUPAC Name

[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl] 4-fluorobenzoate

InChI

InChI=1S/C17H11FN2O3S/c18-12-5-3-11(4-6-12)16(22)23-13-7-1-10(2-8-13)9-14-15(21)20-17(24)19-14/h1-9H,(H2,19,20,21,24)/b14-9+

InChI Key

MPNOFDFKLOZHMX-NTEUORMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N2)OC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)OC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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